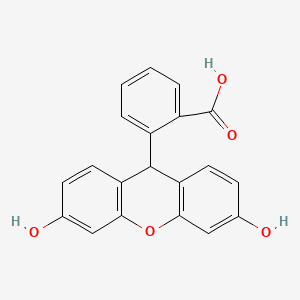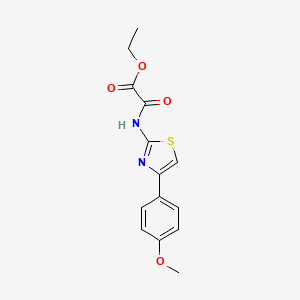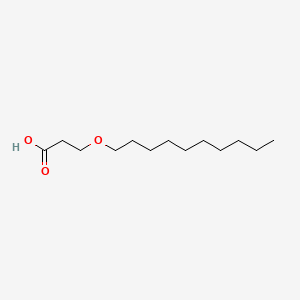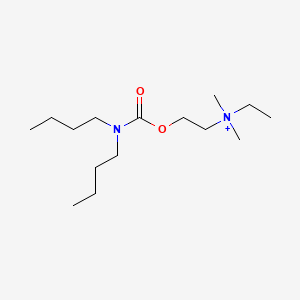
Almasilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almasilate : est un polyhydrate cristallin de silicate d'aluminium/magnésium. Il est principalement utilisé comme antiacide pour la neutralisation de l'excès d'acide gastrique. This compound est disponible dans certaines parties de l'Europe et de l'Asie, y compris le Japon, Taïwan, l'Allemagne et l'Espagne . Il est souvent associé au carbonate de calcium et au bicarbonate de sodium pour une efficacité accrue .
Applications De Recherche Scientifique
Chemistry: : In chemistry, almasilate is studied for its buffering properties and its ability to neutralize acids. It is also used as a model compound for studying the behavior of silicate minerals .
Biology: : In biological research, this compound is used to study its effects on gastric acid secretion and its potential protective effects on the gastric mucosa .
Medicine: : this compound is primarily used in medicine as an antacid for the treatment of peptic ulcers, dyspepsia, heartburn, acid indigestion, and sour stomach . Its buffering activity helps alleviate symptoms associated with excess stomach acid .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of antacid medications. Its stability and effectiveness make it a valuable component in over-the-counter antacid products .
Mécanisme D'action
Almasilate exerts its effects by binding hydrogen ions within its polymer structure, thereby neutralizing gastric acid. This buffering activity helps reduce the acidity in the stomach, providing relief from symptoms associated with excess stomach acid . The molecular targets involved include the hydrogen ions (H+) present in the gastric environment .
Analyse Biochimique
Biochemical Properties
Almasilate plays a significant role in biochemical reactions due to its buffering capabilities. It interacts with hydrogen ions, effectively neutralizing stomach acid. The compound’s crystalline structure allows it to bind hydrogen ions within its polymer matrix, thereby reducing acidity . This compound does not interact extensively with enzymes or proteins, as its primary function is to act as a physical buffer rather than a biochemical catalyst or inhibitor.
Cellular Effects
This compound’s primary cellular effect is the neutralization of excess stomach acid, which can influence various cellular processes in the gastrointestinal tract. By reducing acidity, this compound helps protect the mucosal lining of the stomach and duodenum from damage caused by excess acid. This can prevent ulcer formation and promote healing of existing ulcers . This compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism beyond its buffering action.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind hydrogen ions within its polymer structure. This binding reduces the concentration of free hydrogen ions in the stomach, thereby decreasing acidity . This compound does not directly interact with enzymes or other biomolecules to exert its effects. Instead, its action is purely based on its chemical properties as a buffer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to be stable over time. The compound maintains its buffering capacity without significant degradation. Long-term studies have shown that this compound continues to neutralize stomach acid effectively without losing its efficacy . There are no significant long-term effects on cellular function observed in in vitro or in vivo studies, as this compound’s action is limited to its buffering properties.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively neutralizes stomach acid without causing adverse effects . At higher doses, there may be a risk of alkalosis due to excessive neutralization of stomach acid. Toxic or adverse effects are generally not observed at recommended dosages, making this compound a safe and effective antacid.
Metabolic Pathways
This compound is not extensively metabolized in the body. Once ingested, it acts locally in the stomach to neutralize acid and is then excreted without significant alteration . The compound does not participate in metabolic pathways or interact with enzymes or cofactors in a significant manner. Its primary role is to act as a physical buffer in the gastrointestinal tract.
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract. It does not enter the bloodstream or other tissues in significant amounts The compound acts locally in the stomach and is excreted through the digestive system
Subcellular Localization
This compound does not have specific subcellular localization, as it acts primarily in the extracellular environment of the stomach. It does not enter cells or organelles and does not undergo post-translational modifications . Its activity is limited to its buffering action in the stomach, where it neutralizes excess acid.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Almasilate est synthétisé en combinant des silicates d'aluminium et de magnésium dans des conditions contrôlées. Les voies de synthèse exactes et les conditions de réaction ne sont pas largement documentées dans la littérature .
Méthodes de production industrielle : La production industrielle d'this compound implique la réaction contrôlée de silicates d'aluminium et de magnésium, suivie d'une cristallisation pour former la structure du polyhydrate. Le procédé garantit la formation d'un produit cristallin stable adapté à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Almasilate subit principalement des réactions acido-basiques en raison de ses propriétés antiacides. Il neutralise l'acide gastrique en liant les ions hydrogène dans sa structure polymère .
Réactifs et conditions courants : Le principal réactif impliqué dans la réaction avec l'this compound est l'acide chlorhydrique (HCl), présent dans l'estomac. Les conditions de réaction sont généralement celles que l'on trouve dans l'environnement gastrique, y compris un pH bas .
Principaux produits formés : : Le principal produit formé à partir de la réaction d'this compound avec l'acide gastrique est l'eau, ainsi que la neutralisation des ions hydrogène, ce qui réduit l'acidité de l'estomac .
Applications de la recherche scientifique
Chimie : En chimie, l'this compound est étudié pour ses propriétés tamponnantes et sa capacité à neutraliser les acides. Il est également utilisé comme composé modèle pour étudier le comportement des minéraux silicatés .
Biologie : : En recherche biologique, l'this compound est utilisé pour étudier ses effets sur la sécrétion d'acide gastrique et ses effets protecteurs potentiels sur la muqueuse gastrique .
Médecine : : this compound est principalement utilisé en médecine comme antiacide pour le traitement des ulcères peptiques, de la dyspepsie, des brûlures d'estomac, des indigestions acides et des aigreurs d'estomac . Son activité tamponnante aide à soulager les symptômes associés à l'excès d'acide gastrique .
Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisé dans la formulation de médicaments antiacides. Sa stabilité et son efficacité en font un composant précieux dans les produits antiacides en vente libre .
Mécanisme d'action
This compound exerce ses effets en liant les ions hydrogène dans sa structure polymère, neutralisant ainsi l'acide gastrique. Cette activité tamponnante aide à réduire l'acidité dans l'estomac, soulageant ainsi les symptômes associés à l'excès d'acide gastrique . Les cibles moléculaires impliquées comprennent les ions hydrogène (H+) présents dans l'environnement gastrique .
Comparaison Avec Des Composés Similaires
Composés similaires : : Les composés similaires à l'almasilate comprennent d'autres antiacides tels que l'hydroxyde de magnésium, l'hydroxyde d'aluminium et le carbonate de calcium .
Comparaison : this compound est unique dans sa structure polyhydratée cristalline, qui lui permet de lier efficacement les ions hydrogène et de neutraliser l'acide gastrique. Comparée à d'autres antiacides, l'efficacité thérapeutique de l'this compound est comparable, mais elle n'est pas significativement plus efficace que les antiacides conventionnels . sa stabilité et sa combinaison avec d'autres composés comme le carbonate de calcium et le bicarbonate de sodium améliorent son efficacité .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Almasilate involves the reaction of aluminum hydroxide with magnesium silicate.", "Starting Materials": [ "Aluminum hydroxide", "Magnesium silicate" ], "Reaction": [ "Mix aluminum hydroxide and magnesium silicate in a 1:1 ratio", "Heat the mixture to 800-1000°C in a furnace", "Cool the resulting product and grind it into a fine powder", "Wash the powder with water to remove any impurities", "Dry the powder at 100-120°C to obtain the final product, Almasilate" ] } | |
| 71205-22-6 | |
Formule moléculaire |
AlH6MgO5Si |
Poids moléculaire |
165.42 g/mol |
Nom IUPAC |
dialuminum;magnesium;disilicate;hydrate |
InChI |
InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 |
Clé InChI |
KTUNHXNECGHQEB-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3] |
SMILES canonique |
O.O[Si](O)(O)O.[Mg].[Al] |
| 71205-22-6 | |
Synonymes |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


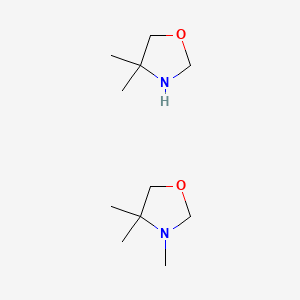
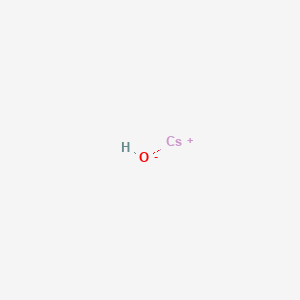
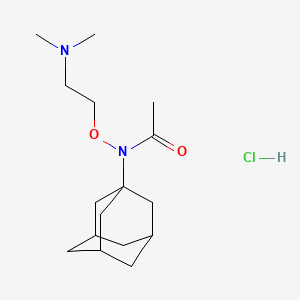
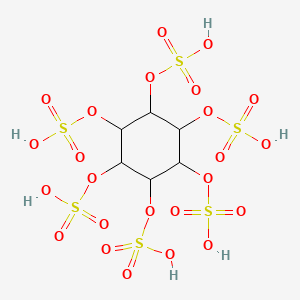
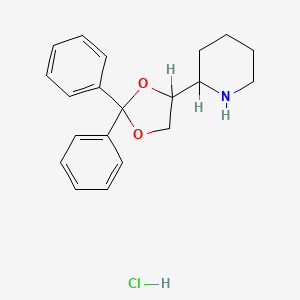
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
